

Structure-activity relationship of N-substituted anthranilamides

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Compound of Interest

Compound Name: 2-amino-N-(2-phenoxyethyl)benzamide
CAS No.: 345991-23-3
Cat. No.: B2500320

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Executive Summary

This technical guide analyzes the structural determinants governing the potency of N-substituted anthranilamides, a class of insecticides (IRAC Group 28) that revolutionized pest management by targeting the ryanodine receptor (RyR). We deconstruct the pharmacophore of market-leading compounds—Chlorantraniliprole and Cyantraniliprole—to provide a causal understanding of how specific steric and electronic modifications influence receptor affinity, systemic mobility, and metabolic stability. Additionally, we provide validated protocols for synthesis and bio-characterization to support reproducible research.

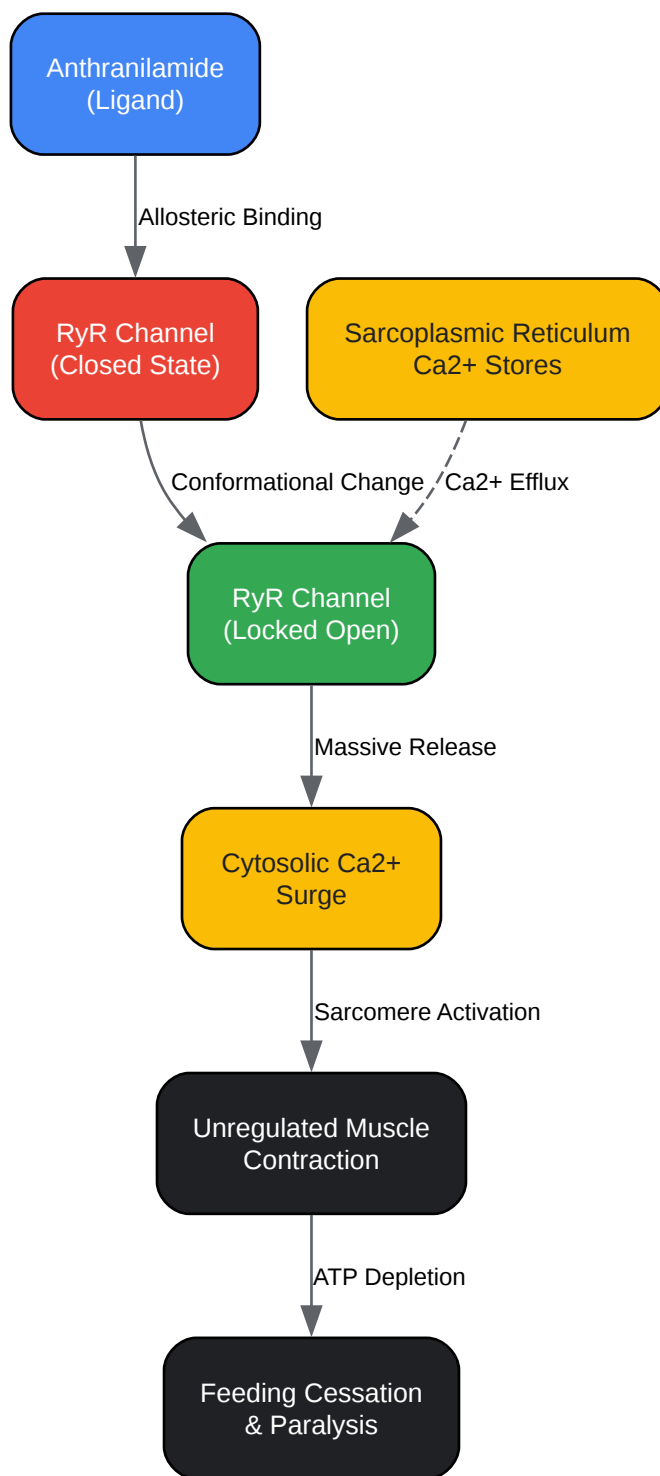
Mechanism of Action: The RyR Activation Cascade

Anthranilamides function as allosteric modulators of the Ryanodine Receptor (RyR), a massive homotetrameric calcium channel located in the sarcoplasmic reticulum (SR) of muscle cells. Unlike traditional neurotoxins that block sodium channels, anthranilamides lock the RyR calcium channel in a semi-open state.

Physiological Consequence: This "gain-of-function" toxicity leads to the uncontrolled depletion of internal calcium stores. The resulting cytosolic calcium flood drives persistent muscle contraction, leading to feeding cessation, paralysis, and death due to metabolic exhaustion.

Figure 1: Signal Transduction Pathway (RyR Modulation)

The following diagram illustrates the cascade from ligand binding to insect mortality.



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Caption: Kinetic pathway of anthranilamide-induced toxicity. Binding locks RyR open, draining SR calcium stores and causing fatal muscle paralysis.

Structure-Activity Relationship (SAR) Analysis

The anthranilamide scaffold can be dissected into three critical pharmacophoric regions. Optimization requires balancing lipophilicity (LogP) for penetration with polarity for systemic transport.

Region A: The Pyrazole Moiety (The "Anchor")

The 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole unit is critical for high-affinity binding.

- C3-Bromine: Provides essential steric bulk and halogen bonding capability within the hydrophobic pocket of the RyR. Replacing Br with H or F drastically reduces potency.
- N-Pyridyl Ring: The nitrogen at the 2-position of the pyridine ring forms a specific electrostatic interaction. The 3-chloro substituent forces the pyridine ring out of plane relative to the pyrazole, creating a twisted conformation essential for fitting into the receptor cleft.

Region B: The Amide Bridge

- Intramolecular Hydrogen Bond: The amide proton (NH) forms a pseudo-ring structure via hydrogen bonding with the carbonyl oxygen or the pyrazole nitrogen. This rigidifies the molecule, reducing the entropic cost of binding.
- N-Methyl Group: The N-methyl group on the anthranilamide nitrogen is non-negotiable for activity. Larger alkyl groups (ethyl, propyl) introduce steric clashes.

Region C: The Phenyl Ring (The "Modulator")

This region dictates the spectrum of activity and systemic properties.

Position	Substituent	Effect on Activity & Properties
R2 (ortho)	Methyl (-CH ₃)	Steric Lock: Forces the amide bond out of plane, creating the necessary 3D twist. Removal leads to loss of activity.
R4 (para)	Chlorine (-Cl)	Chlorantraniliprole: High lipophilicity (LogP ~2.8). Excellent contact activity. Optimized for Lepidoptera.
R4 (para)	Cyano (-CN)	Cyantraniliprole: Increases polarity (lower LogP). Grants systemic activity (xylem mobility), expanding spectrum to sucking pests (aphids, whiteflies).
R6 (ortho)	Carbamoyl	H-Bonding: The secondary amide (-CONHMe) participates in critical hydrogen bonding network within the binding site.

Experimental Protocol: Convergent Synthesis

Trustworthiness: This protocol utilizes a convergent strategy, coupling an activated pyrazole acid with a substituted anthranilic amine. This route minimizes by-product formation compared to linear synthesis.

Reagents:

- Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Intermediate B: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[\[3\]](#)[\[4\]](#)
- Activator: Methanesulfonyl chloride (MsCl).

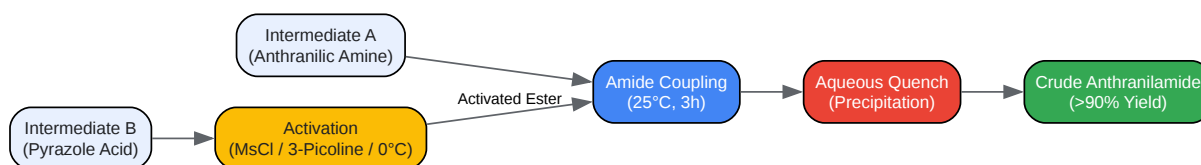
- Base: 3-Picoline (3-methylpyridine).
- Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

- Activation: Dissolve Intermediate B (1.0 eq) in dry MeCN. Cool to 0°C. Add 3-picoline (2.2 eq) followed by dropwise addition of MsCl (1.1 eq). Stir for 30 mins to form the mixed anhydride/sulfonyl intermediate. Why: MsCl is preferred over Thionyl Chloride here to prevent HCl generation which can degrade the pyrazole.
- Coupling: Add Intermediate A (0.95 eq) as a solid or slurry in MeCN to the activated mixture.
- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via HPLC or TLC (EtOAc/Hexane 1:1).
- Quench & Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate.
- Purification: Filter the solid. Wash with water (to remove salts) and cold methanol (to remove unreacted organics). Recrystallize from Ethanol/Water if purity is <95%.

Figure 2: Synthetic Workflow

Visualizing the convergent assembly logic.



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Caption: Convergent synthesis route utilizing sulfonyl chloride activation for high-yield amide bond formation.

Bio-Validation: Calcium Mobilization Assay

To verify the activity of synthesized analogs, a functional cell-based assay is superior to simple mortality screens.

Protocol:

- Cell Line: Use Sf9 (*Spodoptera frugiperda*) cells stably expressing insect RyR.
- Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 25°C. Wash with assay buffer (HBSS) to remove extracellular dye.
- Treatment: Add the test compound (dissolved in DMSO) to the wells.
- Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (e.g., FLIPR).
- Data Analysis: A sharp increase in fluorescence indicates Ca²⁺ release. Calculate EC₅₀ based on the dose-response curve.
 - Validation Criteria: Positive control (Chlorantraniliprole) should exhibit EC₅₀ < 50 nM.

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